(S)-Baxdrostat

Description

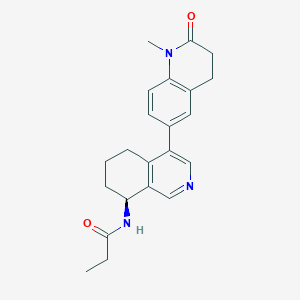

Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O2 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |

InChI |

InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m0/s1 |

InChI Key |

VDEUDSRUMNAXJG-IBGZPJMESA-N |

Isomeric SMILES |

CCC(=O)N[C@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |

Canonical SMILES |

CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Selective Aldosterone Synthase Inhibitor (S)-Baxdrostat: A Technical Deep Dive into its Renal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands. By targeting the production of aldosterone, a primary driver of sodium and water retention, Baxdrostat offers a novel therapeutic approach for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease (CKD). In renal cells, the mechanism of action of this compound is primarily indirect, stemming from the systemic reduction of circulating aldosterone. This leads to decreased activation of the mineralocorticoid receptor (MR) in the distal nephron, thereby mitigating the downstream effects of aldosterone, which include sodium reabsorption, potassium excretion, and the promotion of renal inflammation and fibrosis. Clinical trials have demonstrated that Baxdrostat effectively lowers blood pressure and reduces albuminuria, indicating a significant renal protective effect.

Core Mechanism of Action

This compound, formerly known as CIN-107 or RO6836191, is a competitive inhibitor of the CYP11B2 enzyme.[1] This enzyme is critical for the conversion of 11-deoxycorticosterone to aldosterone. The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol synthesis, is a key feature of its pharmacological profile. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect associated with non-selective inhibitors. Preclinical studies have shown that Baxdrostat has an in vitro selectivity of over 100-fold for aldosterone synthase over 11β-hydroxylase.

The primary mechanism of action of this compound in the context of renal function is the systemic reduction of aldosterone levels. Aldosterone exerts its effects in the kidney by binding to the mineralocorticoid receptor (MR) in the epithelial cells of the distal convoluted tubule and collecting duct. The activation of the MR leads to the transcription of genes that increase the expression and activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in increased sodium and water reabsorption and potassium excretion. By inhibiting aldosterone production, Baxdrostat reduces the activation of the MR in these renal cells, leading to decreased sodium and water retention and a subsequent lowering of blood pressure.

Beyond its hemodynamic effects, aldosterone is also known to promote inflammation and fibrosis in the kidneys. By reducing aldosterone levels, Baxdrostat is believed to attenuate these pathological processes, contributing to its observed renoprotective effects, such as the reduction in albuminuria.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical and In Vitro Data

| Parameter | Value | Species/System | Reference |

| Ki for CYP11B2 | 13 nmol/L | In vitro | [2] |

| In Vitro Selectivity (CYP11B2 vs. CYP11B1) | >100-fold | In vitro | [2] |

Table 2: Clinical Trial Efficacy Data - Blood Pressure Reduction

| Trial Name | Treatment Group | N | Baseline Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP from Baseline (mmHg) | p-value | Reference |

| BrigHTN (Phase II) | Baxdrostat 0.5 mg | 69 | ~147 | -2.7 | 0.3110 | [1] |

| Baxdrostat 1 mg | 70 | ~147 | -8.1 | 0.0030 | [1] | |

| Baxdrostat 2 mg | 67 | ~147 | -11.0 | <0.0001 | [1] | |

| BaxHTN (Phase III) | Baxdrostat 1 mg | 264 | ~148 | -8.7 | <0.001 | [3] |

| Baxdrostat 2 mg | 266 | ~148 | -9.8 | <0.001 | [3] | |

| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | 128 | 151.2 | -8.1 | 0.003 | [4] |

Table 3: Clinical Trial Efficacy Data - Renal and Biomarker Endpoints

| Trial Name | Treatment Group | Endpoint | Result | Reference |

| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Change in Urine Albumin-to-Creatinine Ratio (UACR) | 55% reduction vs. placebo | [2][4] |

Table 4: Adverse Events of Interest from Clinical Trials

| Trial Name | Treatment Group | Adverse Event | Incidence | Placebo Incidence | Reference |

| FigHTN (Phase II - CKD) | Baxdrostat (pooled) | Hyperkalemia | 41% | 5% | [2][4] |

| BaxHTN (Phase III) | Baxdrostat 1 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |

| Baxdrostat 2 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1.1% | 0.0% | [3] |

Experimental Protocols

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay (General Methodology)

While the specific, detailed protocol used for this compound is not publicly available in the reviewed literature, a general methodology for such an assay can be described based on standard practices for evaluating CYP450 enzyme inhibitors.

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound on the activity of human aldosterone synthase (CYP11B2).

Materials:

-

Recombinant human CYP11B2 enzyme

-

A suitable substrate, such as 11-deoxycorticosterone

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test compound (this compound) at various concentrations

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection system for the product (aldosterone), typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, recombinant CYP11B2 enzyme, and the NADPH regeneration system.

-

Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, 11-deoxycorticosterone.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time, during which the enzyme converts the substrate to the product.

-

Reaction Termination: The reaction is stopped, typically by the addition of a quenching solvent such as acetonitrile.

-

Product Quantification: The amount of aldosterone produced is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The data are then fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

BrigHTN Phase II Clinical Trial Protocol (Representative Example)

Objective: To evaluate the efficacy and safety of different doses of this compound compared with placebo in patients with treatment-resistant hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.

Inclusion Criteria:

-

Adults (≥18 years) with treatment-resistant hypertension.

-

Mean seated blood pressure ≥130/80 mmHg.

-

Stable doses of at least three antihypertensive medications, including a diuretic.

Exclusion Criteria:

-

Secondary hypertension due to causes other than primary aldosteronism.

-

Severe renal impairment.

-

History of major cardiovascular events in the preceding months.

Treatment:

-

Patients were randomized to receive once-daily oral doses of this compound (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in mean seated systolic blood pressure at week 12.

-

Secondary Efficacy Endpoints: Change from baseline in mean seated diastolic blood pressure and the proportion of patients achieving blood pressure control (<130/80 mmHg).

-

Safety Endpoints: Incidence of adverse events, including hyperkalemia, and changes in laboratory parameters.

Assessments:

-

Blood pressure was measured at regular intervals throughout the study.

-

Blood and urine samples were collected for pharmacokinetic and pharmacodynamic analyses, including measurement of aldosterone and cortisol levels.

-

Safety was monitored through the recording of adverse events, physical examinations, and laboratory tests.

Visualizations

Signaling Pathways

Caption: Mechanism of this compound in Renal Cells.

Experimental Workflow

Caption: Representative Clinical Trial Workflow.

References

- 1. Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New medication lowered hard-to-control high blood pressure in people with chronic kidney disease | American Heart Association [newsroom.heart.org]

- 3. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]

- 4. Baxdrostat Lowers BP and Albuminuria in CKD with Uncontrolled Hypertension | Docwire News [docwirenews.com]

The Discovery and Synthesis of (S)-Baxdrostat: A Novel Aldosterone Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Baxdrostat, also known as CIN-107 and formerly RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] This novel therapeutic agent represents a significant advancement in the treatment of resistant hypertension and other conditions driven by excess aldosterone.[3][4] Its mechanism of action, which directly targets the synthesis of aldosterone without significantly affecting cortisol production, offers a promising approach for managing cardiovascular and renal diseases.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound.

Discovery and Mechanism of Action

The discovery of this compound was driven by the need for a therapeutic agent that could overcome the limitations of existing treatments for hypertension, particularly resistant hypertension, which is often associated with elevated aldosterone levels.[5] While mineralocorticoid receptor antagonists are available, they can be associated with side effects due to their non-specific hormonal activity.[5] The development of a selective aldosterone synthase inhibitor was therefore a key objective.

This compound selectively inhibits CYP11B2, the enzyme responsible for the final step in aldosterone biosynthesis.[1] This selectivity is crucial, as the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis, shares a high degree of homology with CYP11B2.[6] this compound has demonstrated over 100-fold selectivity for CYP11B2 over CYP11B1, a key feature that minimizes the risk of adrenal insufficiency.[2][6]

The inhibition of aldosterone synthesis by this compound leads to a reduction in aldosterone levels in the blood and urine.[1] This, in turn, promotes sodium and water excretion, leading to a decrease in blood volume and, consequently, a reduction in blood pressure.[3] Clinical studies have shown that this compound effectively lowers blood pressure in patients with resistant hypertension.[7][8]

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of intervention by this compound.

Pharmacological and Pharmacokinetic Profile

Clinical trials have provided valuable data on the pharmacological and pharmacokinetic properties of this compound.

In Vitro Inhibitory Activity

| Target | Parameter | Value | Reference |

| CYP11B2 (Aldosterone Synthase) | IC50 | 0.063 µM | [9] |

| CYP11B1 (11β-Hydroxylase) | IC50 | >10 µM | [9] |

| Selectivity (CYP11B1/CYP11B2) | Ratio | >100-fold | [2][6] |

Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)

| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Aldosterone Reduction | Cortisol Levels | Reference |

| 0.5 mg | 4.2 ± 1.5 | 2.0 (1.0-4.0) | 29.8 ± 6.9 | Dose-dependent | No significant change | [10] |

| 1.5 mg | 13.1 ± 4.5 | 2.0 (1.0-4.0) | 29.2 ± 5.6 | Dose-dependent | No significant change | [10] |

| 2.5 mg | 21.9 ± 7.8 | 2.5 (1.0-4.0) | 31.0 ± 7.4 | Dose-dependent | No significant change | [10] |

| 5.0 mg | 43.8 ± 15.6 | 3.0 (2.0-4.0) | 26.0 ± 5.2 | Dose-dependent | No significant change | [10] |

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, with a key enantioselective step to establish the desired stereochemistry at the C8 position of the tetrahydroisoquinoline core. The general synthetic strategy is outlined below.

Overall Synthetic Workflow

Key Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

This crucial step establishes the chirality of the final molecule. A common method involves the condensation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with a chiral auxiliary, such as (S)-tert-butanesulfinamide, followed by diastereoselective reduction and subsequent removal of the auxiliary.

-

Reaction: 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the corresponding N-sulfinyl imine.

-

Reduction: The imine is then reduced with a hydride source, such as sodium borohydride, at low temperature to stereoselectively form the desired (R)-amine intermediate.

-

Deprotection: The tert-butanesulfinyl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.[11]

Step 2: Suzuki Coupling

The aryl bromide intermediate is coupled with a suitable boronic acid or boronate ester to introduce the quinolinone moiety.

-

Reaction: (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is coupled with 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).[12]

Step 3: Amide Formation

The final step involves the acylation of the primary amine to form the propionamide group.

-

Reaction: (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one is reacted with propionyl chloride or propionic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to afford this compound.[11]

Experimental Workflow Diagram

Conclusion

This compound is a promising new therapeutic agent for the treatment of resistant hypertension and other aldosterone-mediated diseases. Its high selectivity for aldosterone synthase over 11β-hydroxylase provides a favorable safety profile by avoiding interference with cortisol production. The development of an efficient and stereoselective synthetic route has been crucial for its clinical advancement. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of this compound in cardiovascular and renal medicine. This technical guide provides a foundational understanding of the discovery, mechanism of action, and synthesis of this innovative molecule for professionals in the field of drug development.

References

- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension | MDPI [mdpi.com]

- 2. drughunter.com [drughunter.com]

- 3. How does Baxdrostat work? | ERGSY [ergsy.com]

- 4. cardiometabolichealth.org [cardiometabolichealth.org]

- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]

- 9. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

(S)-Baxdrostat: A Deep Dive into its High Selectivity for Aldosterone Synthase (CYP11B2)

For Researchers, Scientists, and Drug Development Professionals

(S)-Baxdrostat is an investigational oral small molecule inhibitor of aldosterone synthase, the enzyme encoded by the CYP11B2 gene, which is critical for the final steps of aldosterone synthesis in the adrenal glands.[1][2] Its therapeutic potential lies in its ability to potently and selectively block the production of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone is a significant contributor to conditions such as resistant hypertension.[3] This technical guide provides an in-depth analysis of the selectivity of this compound for CYP11B2 over its closely related isoenzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.

Mechanism of Action: Targeting Aldosterone Synthesis

This compound directly targets and inhibits aldosterone synthase (CYP11B2).[1][4] By doing so, it reduces the levels of aldosterone in the body, leading to decreased sodium and water retention, and consequently, a lowering of blood pressure.[1] A critical aspect of its design is its high selectivity for CYP11B2 over CYP11B1.[5] These two enzymes share a high degree of sequence homology, making the development of selective inhibitors a significant challenge.[6] The ability of this compound to spare CYP11B1 is crucial, as the inhibition of cortisol synthesis can lead to serious adverse effects, including adrenal insufficiency.[5][6] Clinical trials have demonstrated that this compound significantly lowers aldosterone levels without affecting cortisol levels across a wide range of doses.[7][8]

Quantitative Analysis of Selectivity

The selectivity of this compound for CYP11B2 over CYP11B1 has been quantified in various in vitro studies. The data consistently demonstrates a significant preference for the inhibition of aldosterone synthase.

| Parameter | CYP11B2 (Aldosterone Synthase) | CYP11B1 (11β-hydroxylase) | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |

| Ki | 13 nM | >1300 nM | >100-fold | [9] |

| IC50 | Not Specified | Not Specified | 71-fold | [10] |

Table 1: In vitro inhibitory activity and selectivity of this compound.

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of intervention for this compound.

Experimental Protocols for Determining Selectivity

The determination of the selectivity of this compound for CYP11B2 over CYP11B1 typically involves in vitro assays using recombinant enzymes expressed in a suitable cell line. The following is a representative, detailed protocol based on methodologies described in the literature for assessing CYP11B inhibitor selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human CYP11B2 and CYP11B1.

Materials:

-

Human renal leiomyoblastoma cells (or other suitable host cells like V79)

-

Expression vectors containing the cDNA for human CYP11B1 and human CYP11B2

-

Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics

-

Transfection reagent

-

This compound stock solution in DMSO

-

Substrate for CYP11B2: 11-deoxycorticosterone

-

Substrate for CYP11B1: 11-deoxycortisol

-

Cell lysis buffer

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

-

96-well cell culture plates

Experimental Workflow Diagram:

Detailed Procedure:

-

Cell Culture and Transfection:

-

Maintain human renal leiomyoblastoma cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Separately transfect cells with expression plasmids for human CYP11B1 and CYP11B2 using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the recombinant proteins for 24-48 hours.

-

-

Inhibition Assay:

-

Seed the transfected cells into 96-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding the respective substrate (11-deoxycorticosterone for CYP11B2-expressing cells and 11-deoxycortisol for CYP11B1-expressing cells) to each well.

-

Incubate the plates at 37°C for a specific time to allow for product formation.

-

-

Sample Preparation and Analysis:

-

Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

Collect the supernatant from each well.

-

Analyze the samples by HPLC-MS/MS to quantify the amount of aldosterone (from CYP11B2 activity) or cortisol (from CYP11B1 activity) produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

The selectivity ratio is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

-

Conclusion

This compound is a potent inhibitor of aldosterone synthase with a high degree of selectivity over 11β-hydroxylase. This selectivity is a key feature that minimizes the risk of interfering with the crucial cortisol biosynthesis pathway. The quantitative data from in vitro assays consistently demonstrates a significant therapeutic window. The experimental protocols outlined provide a framework for the continued investigation and characterization of selective aldosterone synthase inhibitors, which hold promise for the treatment of resistant hypertension and other conditions driven by aldosterone excess.

References

- 1. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assay of CYP11B2 and CYP11B1 Inhibition [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Chemical properties and structure of (S)-Baxdrostat

An In-depth Technical Guide to (S)-Baxdrostat: Chemical Properties and Structure

Introduction

This compound, also known by its development codes CIN-107 and RO6836191, is a potent and highly selective small molecule inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in the regulation of blood pressure through sodium and water retention.[3][4] By selectively targeting this enzyme, this compound effectively reduces aldosterone levels, offering a promising therapeutic approach for conditions such as resistant hypertension, primary aldosteronism, and chronic kidney disease.[5][6]

A significant challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[2][7][8] this compound has demonstrated a high degree of selectivity, with over 100-fold greater potency for CYP11B2 than for CYP11B1 in vitro.[1][7][9] This high selectivity minimizes the risk of off-target effects related to cortisol suppression, a significant advantage over earlier, less selective inhibitors.[2] Clinical trials have confirmed that this compound produces a dose-dependent reduction in plasma aldosterone without meaningfully impacting cortisol levels.[2][10] This guide provides a detailed overview of the chemical properties, structure, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is the S-enantiomer of Baxdrostat. Its structure is characterized by a tetrahydroisoquinoline core linked to a dihydroquinolinone moiety.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in drug formulation and development.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide | |

| Synonyms | (S)-CIN-107, (S)-RO6836191 | [1][2] |

| CAS Number | 1428652-16-7 | |

| Molecular Formula | C₂₂H₂₅N₃O₂ | |

| Molecular Weight | 363.45 g/mol | |

| Exact Mass | 363.1947 g/mol | |

| Elemental Analysis | C, 72.70%; H, 6.93%; N, 11.56%; O, 8.80% | |

| Half-Life (t½) | ~29 hours |

Solubility

The solubility of this compound in various solvents and formulation systems is critical for its use in in vitro and in vivo studies.

| Solvent/Formulation | Solubility | Reference(s) |

| DMSO | ≥ 90.0 mg/mL (247.6 mM) | |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (6.88 mM) | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM) | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM) |

Mechanism of Action: Inhibition of Aldosterone Synthesis

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal cortex. By blocking this pathway, this compound prevents the production of aldosterone, a key driver of hypertension.

Caption: Aldosterone synthesis pathway showing inhibition by this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a representative protocol for evaluating its inhibitory activity.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is based on information disclosed in patent literature.

Step 1: Formation of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide

-

Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (6.9 mmol) and (S)-tert-butylsulfinamide (20.7 mmol) in 20 mL of tetrahydrofuran (THF).

-

Add ethyl titanate (48.28 mmol) to the solution.

-

Heat the reaction mixture to 65°C and stir for 48 hours.

-

Cool the mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.

-

Remove the resulting solid by filtration.

-

Separate the organic and aqueous phases of the filtrate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which is used directly in the next step.

Step 2: Suzuki Coupling

-

Combine the crude product from Step 1, a suitable boronic acid or ester partner (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., AcOK) in a solvent such as toluene.

-

Degas the mixture and stir at an elevated temperature (e.g., 130°C) for several hours until the reaction is complete.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue using column chromatography to yield the coupled product.

Step 3: Deprotection and Final Amide Formation

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butylsulfinyl protecting group. Stir for approximately 1 hour.

-

Concentrate the reaction solution under reduced pressure.

-

React the resulting amine with propionyl chloride or propionic anhydride in the presence of a base to form the final propanamide product, this compound.

-

Purify the final compound using column chromatography.

Caption: Workflow for the chemical synthesis of this compound.

In Vitro Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a generalized method for determining the in vitro inhibitory potency (IC₅₀) of this compound against human CYP11B2 and CYP11B1 to establish its selectivity. The specific conditions used in proprietary studies may vary.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of recombinant human aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).

Materials:

-

Recombinant human CYP11B2 and CYP11B1 enzymes.

-

Substrate: 11-deoxycorticosterone for CYP11B2; 11-deoxycortisol for CYP11B1.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

NADPH regenerating system.

-

96-well microplates.

-

LC-MS/MS system for product quantification.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations.

-

In a 96-well plate, add the assay buffer, the recombinant enzyme (CYP11B2 or CYP11B1), and the this compound dilution (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the plates to pellet precipitated proteins.

-

Analyze the supernatant for the amount of product formed (e.g., aldosterone or cortisol) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The selectivity index is calculated as the ratio of IC₅₀ (CYP11B1) / IC₅₀ (CYP11B2). For Baxdrostat, this ratio is >100.[9]

Caption: Experimental workflow for in vitro enzyme inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2024030615A1 - Method of treating hypertension with the aldosterone synthase inhibitor baxdrostat - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. drughunter.com [drughunter.com]

Preclinical Profile of (S)-Baxdrostat: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[1] This novel therapeutic agent represents a targeted approach for managing conditions associated with elevated aldosterone levels, such as resistant hypertension.[2][3] The high homology between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, has historically challenged the development of selective inhibitors. This compound has demonstrated significant selectivity for CYP11B2 over CYP11B1, thereby minimizing the risk of off-target effects on cortisol production. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting aldosterone synthase, the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. This inhibition leads to a dose-dependent reduction in aldosterone levels.

Caption: Mechanism of action of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its high potency and selectivity.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of aldosterone synthase with a reported Ki of 13 nmol/L.[2] Critically, it exhibits over 100-fold selectivity for aldosterone synthase (CYP11B2) compared to 11β-hydroxylase (CYP11B1).[2]

| Parameter | Value | Reference |

| Ki for Aldosterone Synthase (CYP11B2) | 13 nmol/L | [2] |

| Selectivity (CYP11B2 vs. CYP11B1) | >100-fold | [2] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

In Vivo Pharmacodynamics in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of this compound.

Experimental Protocol: ACTH Challenge in Cynomolgus Monkeys

To assess the in vivo activity and selectivity of this compound, a study was conducted in cynomolgus monkeys. A single oral dose of this compound was administered, followed by a challenge with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. This model allows for the simultaneous evaluation of the inhibitor's effect on both aldosterone and cortisol production under stimulated conditions. Preclinical investigations in cynomolgus monkeys showed that this compound inhibited the synthesis of aldosterone without impacting the rise in cortisol induced by adrenocorticotropic hormone.[2][4]

Results: Dose-Dependent Inhibition of Aldosterone

This compound demonstrated a dose-dependent reduction in plasma aldosterone levels in ACTH-challenged cynomolgus monkeys. Importantly, even at doses that caused significant suppression of aldosterone, there was no meaningful effect on plasma cortisol levels, confirming the high selectivity observed in vitro.[5]

| Dose | Change in Plasma Aldosterone | Change in Plasma Cortisol | Reference |

| Vehicle | Baseline | Baseline | [5] |

| Low Dose | ↓ | No significant change | [5] |

| High Dose | ↓↓↓ | No significant change | [5] |

| Table 2: In Vivo Pharmacodynamic Effects of this compound in ACTH-Challenged Cynomolgus Monkeys. (Note: Qualitative representation based on reported findings. Specific quantitative dose-response data from preclinical studies is limited in publicly available literature). |

digraph "Experimental_Workflow_ACTH_Challenge" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];start [label="Select Cynomolgus Monkeys", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Administer Single Oral Dose\nof this compound or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; acth [label="Administer ACTH Challenge", fillcolor="#FFFFFF", fontcolor="#202124"]; sampling [label="Collect Blood Samples", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Analyze Plasma for\nAldosterone and Cortisol Levels", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Evaluate Dose-Response\nand Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dosing [color="#5F6368"]; dosing -> acth [color="#5F6368"]; acth -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; }

Caption: Experimental workflow for the ACTH challenge model.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, based on the information gathered from preclinical and early clinical studies, some key characteristics can be summarized.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in preclinical models have contributed to the understanding of the ADME properties of this compound. While specific quantitative data from these preclinical studies are not fully detailed in available publications, the overall profile has guided clinical development. Human studies have reported that Baxdrostat has a half-life of approximately 29 hours, supporting once-daily dosing.[6]

| PK Parameter | Finding in Preclinical/Early Clinical Studies | Reference |

| Absorption | Orally bioavailable. | [2] |

| Distribution | Data not available. | |

| Metabolism | Data not available. | |

| Excretion | Data not available. | |

| Half-life (in humans) | ~29 hours | [6] |

| Table 3: Summary of Pharmacokinetic Properties of this compound. |

Conclusion

The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of aldosterone synthase. In vitro studies have quantified its high affinity for CYP11B2 and its significant selectivity over CYP11B1. These findings are corroborated by in vivo studies in cynomolgus monkeys, where this compound effectively reduced aldosterone levels in a dose-dependent manner without affecting cortisol production, even under ACTH stimulation. While comprehensive preclinical pharmacokinetic data are not widely published, the available information has successfully guided the progression of this compound into clinical development, where it continues to show promise as a novel therapeutic for hypertension and other aldosterone-mediated diseases. Further publication of detailed preclinical ADME and efficacy data in various animal models would be beneficial to the scientific community.

References

- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]

- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

(S)-Baxdrostat: A Deep Dive into its Selective Inhibition of the Steroidogenesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Baxdrostat (formerly CIN-107 or RO6836191) is a potent and highly selective, orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a key mineralocorticoid involved in the regulation of blood pressure and electrolyte balance. By specifically targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting the synthesis of cortisol, which is governed by the homologous enzyme 11β-hydroxylase (CYP11B1). This high selectivity minimizes the risk of adrenal insufficiency, a significant concern with less selective inhibitors. Preclinical and clinical studies have demonstrated Baxdrostat's ability to dose-dependently lower plasma and urinary aldosterone levels, leading to clinically meaningful reductions in blood pressure in patients with treatment-resistant hypertension. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the steroidogenesis pathway, and the experimental methodologies used to characterize its profile.

The Steroidogenesis Pathway and the Role of Aldosterone Synthase

The adrenal cortex is responsible for the synthesis of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens. This process, known as steroidogenesis, involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.

Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex and is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. The final steps of this pathway are uniquely catalyzed by aldosterone synthase (CYP11B2), a mitochondrial enzyme that sequentially hydroxylates and oxidizes 11-deoxycorticosterone to produce aldosterone. In contrast, the synthesis of cortisol in the zona fasciculata is completed by 11β-hydroxylase (CYP11B1). Despite sharing 93% sequence homology, the distinct functions of CYP11B2 and CYP11B1 allow for the potential for selective inhibition.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, it prevents the conversion of 11-deoxycorticosterone to subsequent intermediates and ultimately to aldosterone. This leads to a reduction in circulating aldosterone levels. A key feature of Baxdrostat is its high selectivity for CYP11B2 over CYP11B1, the enzyme responsible for the final step of cortisol synthesis. This selectivity is crucial for avoiding the adverse effects associated with cortisol deficiency.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human CYP11B2 and its selectivity over CYP11B1 have been determined in various in vitro assays.

| Parameter | Value | Enzyme | Reference |

| Ki | 13 nM | Human CYP11B2 | [1] |

| Selectivity Ratio (CYP11B1/CYP11B2) | >100-fold | Human | [1][2] |

| IC50 | 0.063 µM | Aldosterone (in APA cells) | [3] |

Preclinical In Vivo Data (Cynomolgus Monkey)

Preclinical studies in cynomolgus monkeys demonstrated that Baxdrostat inhibits aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.[2]

| Dose | Effect on Aldosterone | Effect on Cortisol (post-ACTH) | Reference |

| Not Specified | Inhibition of synthesis | No effect | [2] |

Clinical Data

A Phase 1, randomized, double-blind, multiple ascending dose study evaluated the safety, pharmacokinetics, and pharmacodynamics of Baxdrostat in healthy volunteers on either a low-salt or normal-salt diet.[4]

| Baxdrostat Dose | Change in Plasma Aldosterone (Day 10) | Effect on Plasma Cortisol | Reference |

| ≥1.5 mg (once daily for 10 days) | ~51% to 73% reduction | No meaningful impact | [4] |

The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study in patients with treatment-resistant hypertension.[3][5][6]

| Treatment Group | Change in Seated Systolic Blood Pressure (Week 12) | Placebo-Adjusted Change in SBP | Reference |

| Placebo | -9.4 mmHg | - | [3] |

| Baxdrostat 0.5 mg | -12.1 mmHg | -2.7 mmHg | [3] |

| Baxdrostat 1 mg | -17.5 mmHg | -8.1 mmHg | [3] |

| Baxdrostat 2 mg | -20.3 mmHg | -11.0 mmHg | [3] |

| Treatment Group | Effect on Aldosterone | Effect on Cortisol | Reference |

| Baxdrostat (all doses) | Reduced plasma and urine levels | No change | [6] |

The BaxHTN Phase 3 trial further evaluated the efficacy and safety of Baxdrostat in a larger patient population.[5][7]

| Treatment Group | Placebo-Adjusted Change in Seated Systolic Blood Pressure (Week 12) | Reference |

| Baxdrostat 1 mg | -8.7 mmHg | [5] |

| Baxdrostat 2 mg | -9.8 mmHg | [5] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound on CYP11B2 and its selectivity over CYP11B1.

-

General Methodology: While specific details from the primary literature are limited, a general protocol involves the use of cell lines (e.g., human adrenal carcinoma NCI-H295R cells or other cell lines engineered to express recombinant human CYP11B2 and CYP11B1) that produce aldosterone and cortisol.

-

Cell Culture: Cells are cultured under standard conditions. For experiments, cells are plated in multi-well plates.

-

Treatment: Cells are incubated with varying concentrations of this compound.

-

Substrate Addition: A precursor substrate (e.g., 11-deoxycorticosterone for aldosterone synthesis or 11-deoxycortisol for cortisol synthesis) is added to the culture medium.

-

Incubation: The cells are incubated for a defined period to allow for enzymatic conversion.

-

Hormone Quantification: The concentrations of aldosterone and cortisol in the culture supernatant are measured using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: IC50 values are calculated from the concentration-response curves, and Ki values are determined using appropriate enzyme kinetic models. The selectivity ratio is calculated by dividing the IC50 or Ki for CYP11B1 by that for CYP11B2. A study on aldosterone-producing adenoma (APA) cells used Baxdrostat concentrations ranging from 0.0001 to 10 µM and measured aldosterone via CLEIA and cortisol via ECLIA after three days of incubation.[3]

-

Preclinical In Vivo Assessment (Cynomolgus Monkey)

-

Objective: To evaluate the in vivo efficacy and selectivity of this compound.

-

General Methodology:

-

Animal Model: Cynomolgus monkeys are often used in preclinical studies due to the high homology of their CYP11B enzymes to human enzymes.

-

Dosing: Animals are administered single or multiple doses of this compound or vehicle control.

-

ACTH Challenge: To stimulate steroidogenesis, an ACTH challenge is often performed.

-

Sample Collection: Blood samples are collected at various time points post-dose and post-ACTH challenge.

-

Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using validated analytical methods.

-

Data Analysis: Changes in hormone levels are compared between the Baxdrostat-treated and control groups to assess the extent of aldosterone synthesis inhibition and the lack of effect on cortisol production.[2]

-

Clinical Trial Protocol (BrigHTN - Phase 2)

-

Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial (NCT04519658).[5][8]

-

Patient Population: Adults with treatment-resistant hypertension (blood pressure ≥130/80 mmHg on stable doses of at least three antihypertensive agents, including a diuretic).[8]

-

Treatment Arms:

-

Placebo

-

Baxdrostat 0.5 mg once daily

-

Baxdrostat 1 mg once daily

-

Baxdrostat 2 mg once daily

-

-

Duration: 12 weeks of treatment.[8]

-

Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[9]

-

Secondary and Exploratory Endpoints: Change in diastolic blood pressure, and changes in plasma and urinary aldosterone and plasma cortisol levels.[9]

-

Key Procedures:

-

Screening and run-in period to ensure stable background medication and assess adherence.

-

Randomization to one of the four treatment arms.

-

Regular blood pressure monitoring and blood and urine sample collection for hormone analysis at baseline and throughout the study.

-

Safety monitoring, including assessment of adverse events and clinical laboratory parameters.

-

Conclusion

This compound is a pioneering example of a selective aldosterone synthase inhibitor. Its targeted mechanism of action, which results in a significant reduction of aldosterone synthesis without impacting cortisol production, represents a major advancement in the development of therapies for conditions driven by aldosterone excess, such as treatment-resistant hypertension. The robust preclinical and clinical data gathered to date underscore its potential as a valuable therapeutic agent. Further research and ongoing clinical trials will continue to elucidate the full therapeutic utility and long-term safety profile of this compound.

References

- 1. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension. (2023) | Sonia Dogra | 10 Citations [scispace.com]

- 2. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

- 3. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baxdrostat - Wikipedia [en.wikipedia.org]

- 5. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca-us.com]

- 6. Baxdrostat met the primary endpoint in Bax24 Phase III trial in patients with resistant hypertension [astrazeneca.com]

- 7. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]

- 8. What is Baxdrostat used for? [synapse.patsnap.com]

- 9. Baxdrostat: A Novel Aldosterone Synthase Inhibitor for Treatment Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Molecular Docking Studies of (S)-Baxdrostat with Aldosterone Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies involving (S)-Baxdrostat, a selective aldosterone synthase inhibitor, and its target enzyme, aldosterone synthase (CYP11B2). Baxdrostat represents a significant advancement in the treatment of resistant hypertension by directly targeting the synthesis of aldosterone, a key hormone in blood pressure regulation.[1][2] This document details the quantitative metrics from computational studies, outlines a comprehensive experimental protocol for conducting similar in silico analyses, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and Aldosterone Synthase

This compound (formerly CIN-107 or RO6836191) is a potent and highly selective oral inhibitor of aldosterone synthase.[3][4][5] This enzyme, encoded by the CYP11B2 gene, is responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3][6] Aldosterone plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by promoting sodium and water reabsorption in the kidneys, which can lead to elevated blood pressure.[1][2]

The therapeutic challenge in developing aldosterone synthase inhibitors has been achieving selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, due to their high sequence homology (>93%).[7][8] Baxdrostat has demonstrated an exquisite selectivity of over 100-to-1 for aldosterone synthase over 11β-hydroxylase, allowing it to significantly lower aldosterone levels without adversely affecting cortisol production.[9][10][11] This targeted mechanism of action makes it a promising therapeutic agent for conditions driven by aldosterone excess, particularly resistant hypertension.[3][12]

Quantitative Data from Molecular Docking Studies

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (receptor).[13] These studies provide valuable insights into the drug-target interaction at a molecular level. The following table summarizes key quantitative metrics from in silico studies of Baxdrostat with aldosterone synthase.

| Parameter | Value | Method | Source |

| Binding Affinity | -9.3 kcal/mol | Molecular Docking | [9] |

| Inhibition Constant (Ki) | 13 nmol/L | In Vitro Assay | [10] |

| Selectivity | >100:1 (CYP11B2:CYP11B1) | In Vitro Assay | [8][9][10][11] |

Table 1: Summary of Quantitative Data for this compound Interaction with Aldosterone Synthase.

Experimental Protocol for Molecular Docking

This section outlines a typical, detailed protocol for performing a molecular docking study of this compound with human aldosterone synthase (CYP11B2). This methodology is synthesized from established computational drug discovery practices.[6][13]

3.1. Required Software and Tools

-

Protein Preparation: UCSF Chimera, PyMOL, AutoDock Tools

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Molecular Docking: AutoDock Vina

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer

3.2. Step 1: Receptor Preparation

-

Obtain Crystal Structure: Download the 3D crystal structure of human aldosterone synthase (CYP11B2) from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions not critical to the enzyme's structural integrity.[13]

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate Kollman charges to all atoms.

-

Define the Binding Site: Identify the active site of the enzyme. This is typically the heme-containing catalytic pocket. Define the grid box for the docking simulation, ensuring it encompasses the entire active site to allow for comprehensive conformational searching by the ligand.

3.3. Step 2: Ligand Preparation

-

Obtain Ligand Structure: Acquire the 2D structure of this compound from a chemical database such as PubChem or sketch it using software like ChemDraw.

-

Convert to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Set Torsional Degrees of Freedom: Define the rotatable bonds within the Baxdrostat molecule to allow for conformational flexibility during the docking process.[13]

-

Charge Assignment: Assign Gasteiger charges to the ligand atoms.

3.4. Step 3: Molecular Docking Simulation

-

Configure Docking Parameters: Using a program like AutoDock Vina, set the prepared protein and ligand files as input.[13] Configure the coordinates and dimensions of the grid box defined in Step 1.

-

Run the Simulation: Execute the docking algorithm. The software will systematically explore various conformations and orientations of Baxdrostat within the enzyme's active site, calculating the binding energy for each pose.[13]

-

Generate Output: The program will rank the resulting poses based on their predicted binding affinities (docking scores) and output the coordinates for the top-ranked conformations.[13]

3.5. Step 4: Analysis and Visualization

-

Analyze Docking Results: Examine the docking scores of the top poses. The pose with the lowest binding energy is considered the most favorable binding mode.

-

Visualize Interactions: Load the protein-ligand complex of the best-ranked pose into a molecular visualization tool like PyMOL.

-

Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Baxdrostat and the key amino acid residues in the active site of aldosterone synthase. This analysis helps to rationalize the high binding affinity and selectivity of the inhibitor.

Visualizations: Pathways and Workflows

4.1. Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS pathway and highlights the specific point of inhibition by this compound. Baxdrostat blocks aldosterone synthase (CYP11B2), preventing the conversion of 11-deoxycorticosterone to aldosterone and thereby reducing its downstream effects on blood pressure.

Caption: RAAS pathway showing inhibition of Aldosterone Synthase by this compound.

4.2. Molecular Docking Experimental Workflow

The diagram below outlines the logical flow of a typical molecular docking experiment as described in the protocol.

Caption: Standard workflow for a molecular docking study.

Conclusion

Molecular docking studies are indispensable tools in modern drug discovery, providing critical insights into the molecular basis of a drug's mechanism of action. For this compound, these in silico methods have helped to elucidate its high-affinity binding and remarkable selectivity for aldosterone synthase. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of aldosterone synthase inhibitors and the broader field of computational drug design. The continued application of these techniques will undoubtedly accelerate the development of next-generation therapies for hypertension and other cardiovascular diseases.

References

- 1. How does Baxdrostat work? | ERGSY [ergsy.com]

- 2. What is Baxdrostat used for? [synapse.patsnap.com]

- 3. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]

- 4. Lowering the Pressure: Baxdrostat Redefines Resistant Hypertension - PharmaFeatures [pharmafeatures.com]

- 5. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

- 12. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Virtual Labs [pe-iitb.vlabs.ac.in]

(S)-Baxdrostat: A Deep Dive into its Selective Impact on Aldosterone and Cortisol Levels

(S)-Baxdrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase, the key enzyme responsible for the final step in aldosterone biosynthesis.[1][2] This technical guide provides a comprehensive overview of the impact of this compound on aldosterone and cortisol levels, drawing from preclinical and clinical trial data. It is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Selective Inhibition of Aldosterone Synthase

This compound targets aldosterone synthase, an enzyme encoded by the CYP11B2 gene, which is responsible for the synthesis of aldosterone in the adrenal gland.[1][3] Crucially, it demonstrates high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for the final step of cortisol synthesis.[4][5] This selectivity is critical as it allows for the reduction of aldosterone levels without significantly affecting cortisol production, thereby minimizing the risk of adrenal insufficiency and other side effects associated with non-selective inhibitors.[5][6][7]

The signaling pathway below illustrates the mechanism by which this compound selectively inhibits aldosterone production.

Quantitative Impact on Aldosterone and Cortisol Levels

Clinical trials have consistently demonstrated that this compound produces a dose-dependent reduction in plasma aldosterone levels while having no meaningful impact on cortisol levels.

Phase I Clinical Trial Data in Healthy Volunteers

A Phase I, randomized, double-blind, multiple-ascending-dose study in healthy volunteers on either a low-salt or normal-salt diet assessed the pharmacokinetics and pharmacodynamics of this compound.[8]

| Dose (once daily for 10 days) | Diet | Approximate Reduction in Plasma Aldosterone on Day 10 | Impact on Plasma Cortisol | Reference |

| ≥1.5 mg | Low-salt or Normal-salt | 51% to 73% | No meaningful impact | [7][8][9] |

Phase II Clinical Trial Data (BrigHTN Study)

The BrigHTN study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in patients with treatment-resistant hypertension.[4][5]

| Treatment Group (once daily for 12 weeks) | Change in Plasma Aldosterone | Change in Urine Aldosterone | Impact on Cortisol Levels | Reference |

| Baxdrostat 0.5 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [6] |

| Baxdrostat 1 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [4][6] |

| Baxdrostat 2 mg | Dose-dependent reduction | Dose-dependent reduction | No effect | [4][6] |

| Placebo | - | - | No effect | [6] |

Phase III Clinical Trial Data (BaxHTN Study)

The BaxHTN Phase III trial further confirmed the efficacy and safety of this compound in a larger population of patients with uncontrolled or resistant hypertension.[10]

| Treatment Group (once daily for 12 weeks) | Impact on Aldosterone Levels | Impact on Cortisol Levels | Reference |

| Baxdrostat 1 mg | Significantly lowered | Not affected | [1][3] |

| Baxdrostat 2 mg | Significantly lowered | Not affected | [1][3] |

| Placebo | - | - | [1][3] |

Experimental Protocols

The following outlines the general methodology for the key clinical trials cited.

BrigHTN (Phase II) and BaxHTN (Phase III) Study Design

These were multinational, randomized, double-blind, placebo-controlled trials.

-

Patient Population : Adults with treatment-resistant hypertension, defined as having a blood pressure of ≥130/80 mmHg while on stable doses of at least three antihypertensive agents, including a diuretic, or uncontrolled hypertension with a seated systolic blood pressure ≥140 mmHg and <170 mmHg despite treatment with two or more antihypertensive medications.[4][10]

-

Exclusion Criteria : A key exclusion criterion was an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m2.[5]

-

Treatment Protocol : Following a placebo run-in period, eligible participants were randomized to receive once-daily oral doses of this compound (e.g., 0.5 mg, 1 mg, or 2 mg) or a placebo, in addition to their existing antihypertensive medications, for a period of 12 weeks.[4][10]

-

Primary Endpoint : The primary endpoint was the change in seated systolic blood pressure from baseline to the end of the 12-week treatment period.[4][11]

-

Secondary and Exploratory Endpoints : These included changes in diastolic blood pressure, plasma and urine aldosterone concentrations, and plasma cortisol levels.[6][12]

-

Hormone Level Assessment : Blood and urine samples were collected at baseline and at specified intervals throughout the study to measure aldosterone and cortisol levels. These measurements were typically performed at a central laboratory, with staff blinded to the treatment allocation.[10]

The workflow for these clinical trials is depicted in the diagram below.

Selectivity of this compound

The high selectivity of this compound for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) is a key differentiating feature.[13] Preclinical studies in cynomolgus monkeys demonstrated that this compound inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.[9][12] This high degree of selectivity has been consistently observed in human clinical trials, where significant reductions in aldosterone were achieved without a corresponding decrease in cortisol levels.[1][4][7] An increase in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol has only been observed at a dose of ≥90 mg, far exceeding the therapeutic doses used in clinical trials.[6]

The logical relationship illustrating the selectivity of this compound is shown below.

References

- 1. astrazeneca.com [astrazeneca.com]

- 2. What is Baxdrostat used for? [synapse.patsnap.com]

- 3. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]

- 4. cardiometabolichealth.org [cardiometabolichealth.org]

- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Drug Baxdrostat Shows Major Promise for Resistant Hypertension | Cardio Care Today [cardiocaretoday.com]

- 12. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]

- 13. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for (S)-Baxdrostat: A Technical Guide

(S)-Baxdrostat, a novel and highly selective aldosterone synthase inhibitor, has shown significant promise in early-phase clinical trials for the management of treatment-resistant hypertension. This technical guide provides an in-depth analysis of the available data, experimental protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Baxdrostat is a potential first-in-class oral small molecule that targets and inhibits aldosterone synthase, the enzyme responsible for the final step of aldosterone synthesis.[1][2] By selectively blocking this enzyme, encoded by the CYP11B2 gene, baxdrostat reduces aldosterone levels without significantly affecting cortisol production, a crucial distinction from previous attempts at aldosterone synthase inhibition.[3][4] Elevated aldosterone levels are a known driver of hypertension, and this targeted approach offers a new therapeutic avenue for patients whose blood pressure remains uncontrolled despite treatment with multiple antihypertensive agents.[5][6][7]

Efficacy in Treatment-Resistant Hypertension

Early-phase clinical trials have consistently demonstrated the dose-dependent antihypertensive efficacy of baxdrostat. The Phase 2 BrigHTN study, a multicenter, placebo-controlled trial, evaluated baxdrostat in patients with treatment-resistant hypertension who were already receiving at least three antihypertensive agents, including a diuretic.[8][9] The results, published in the New England Journal of Medicine, showed statistically significant reductions in systolic blood pressure (SBP) at 12 weeks for the 1 mg and 2 mg doses compared to placebo.[8][10]

Subsequent Phase 3 trials, such as the BaxHTN and Bax24 studies, have further solidified these findings. The Bax24 trial, for instance, reported a highly clinically meaningful placebo-adjusted reduction in ambulatory 24-hour average SBP of 14.0 mmHg at 12 weeks in patients with resistant hypertension.[11][12]

Quantitative Efficacy Data

| Trial | Dosage | Metric | Change from Baseline (Baxdrostat) | Change from Baseline (Placebo) | Placebo-Adjusted Difference (95% CI) | P-value | Citation |

| BrigHTN (Phase 2) | 0.5 mg | Seated SBP (mmHg) | -12.1 | -9.4 | Not Significant | - | [9][10] |

| 1 mg | Seated SBP (mmHg) | -17.5 | -9.4 | -8.1 (-13.5 to -2.8) | 0.003 | [9][10] | |

| 2 mg | Seated SBP (mmHg) | -20.3 | -9.4 | -11.0 (-16.4 to -5.5) | <0.001 | [9][10] | |

| Bax24 (Phase 3) | 2 mg | 24-hour Ambulatory SBP (mmHg) | - | - | -14.0 (-17.2 to -10.8) | <0.0001 | [11][12] |

| 2 mg | Night-time Ambulatory SBP (mmHg) | - | - | -13.9 (-17.5 to -10.3) | <0.0001 | [12] | |

| 2 mg | Seated SBP (mmHg) | - | - | -10.3 (-14.9 to -5.6) | <0.0001 | [12] |

Pharmacodynamics and Safety Profile

A key feature of baxdrostat is its high selectivity for aldosterone synthase over the cortisol-synthesizing enzyme, which share 93% sequence similarity.[8][9] Preclinical and Phase 1 studies established a 100:1 selectivity for enzyme inhibition.[8] This selectivity has been consistently demonstrated in clinical trials, with baxdrostat significantly reducing plasma aldosterone levels in a dose-dependent manner without a meaningful impact on cortisol levels.[3][13][14]

The safety profile of baxdrostat in early-phase trials has been favorable. The most anticipated adverse effect, hyperkalemia (elevated potassium levels), has been observed but was generally mild and manageable.[9][10] In the BrigHTN trial, two patients experienced potassium levels of 6.0 mmol/L or greater, but this did not recur after withdrawal and reinitiation of the drug.[8][9] Importantly, no instances of adrenocortical insufficiency have been reported.[8][10]

Quantitative Safety and Pharmacodynamic Data

| Trial | Dosage | Parameter | Observation | Citation |

| Phase 1 (Multiple Ascending Dose) | ≥1.5 mg | Plasma Aldosterone | Sustained reduction of approximately 51% to 73% on day 10. | [13][14] |

| All doses | Plasma Cortisol | No meaningful impact. | [13][14] | |

| All doses | Plasma Sodium | Mild dose-dependent decreases. | [13][14] | |

| All doses | Plasma Potassium | Mild dose-dependent increases. | [13][14] | |

| BrigHTN (Phase 2) | All doses | Serious Adverse Events | None attributed to baxdrostat. | [8][9] |

| All doses | Adrenocortical Insufficiency | No instances reported. | [8][9] | |

| All doses | Hyperkalemia (≥6.0 mmol/L) | 2 patients; did not recur on re-challenge. | [8][9] | |

| BaxHTN (Phase 3) | 1 mg | Discontinuation due to Hyperkalemia | 0.8% of patients. | [7] |

| 2 mg | Discontinuation due to Hyperkalemia | 1.5% of patients. | [7] | |

| 1 mg & 2 mg | Confirmed Hyperkalemia (>6 mmol/L) | 1% of patients in both groups. | [7] |

Pharmacokinetics

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of baxdrostat. Following oral administration, peak plasma concentrations are typically observed within 2 to 4 hours.[13][15] The drug exhibits a mean half-life of approximately 26 to 31 hours, which supports a once-daily dosing regimen.[13][14][16] Plasma levels of baxdrostat increase proportionally with ascending doses.[13][14] Furthermore, a Phase 1 study in participants with varying degrees of renal function found that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat, suggesting that dose adjustments due to renal impairment may not be necessary.[17]

Quantitative Pharmacokinetic Data

| Parameter | Value | Citation |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [13][15] |

| Mean Half-life (t½) | 26 - 31 hours | [13][14][16] |

| Dose Proportionality | Plasma levels increase proportionally with ascending doses. | [13][14] |

| Effect of Renal Impairment | No significant impact on systemic exposure or clearance. | [17] |

Experimental Protocols

The early-phase clinical trials of baxdrostat have followed rigorous, well-defined protocols. Below are the generalized methodologies for the key Phase 1 and Phase 2 studies.

Phase 1 Multiple Ascending Dose Study

-

Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.[13][14]

-

Intervention: Subjects were randomized to receive oral baxdrostat (0.5, 1.5, 2.5, or 5.0 mg) or placebo once daily for 10 days.[13][14] Participants were also placed on either a low-salt or normal-salt diet.[13][14]

-

Assessments:

-

Pharmacokinetics: Blood samples were collected before and after dosing on days 1 and 10 to characterize plasma concentrations of baxdrostat.[13][14]

-

Pharmacodynamics: Blood samples were collected to measure plasma aldosterone and cortisol levels.[13][14]

-

Safety: Assessed through adverse events, physical examinations, electrocardiograms, orthostatic vital signs, and clinical laboratory evaluations.[13][14]

-

BrigHTN (Phase 2) Study

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.[8][9]

-

Participants: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.[8][9]

-

Intervention: Patients were randomly assigned to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[8][9]

-

Primary Endpoint: The change in systolic blood pressure from baseline to week 12 in each baxdrostat group as compared with the placebo group.[8][9]

-

Assessments:

-

Efficacy: Seated systolic and diastolic blood pressure measurements.

-

Safety and Tolerability: Monitoring of adverse events, with a focus on hyperkalemia and adrenocortical function.

-

Visualizations

Signaling Pathway: Mechanism of Action of this compound

References

- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]